molecular formula C21H17Cl2NO5S B302134 Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

カタログ番号 B302134
分子量: 466.3 g/mol
InChIキー: DBHDIOYDMWNFDI-ZDLGFXPLSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate, commonly known as ECD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. ECD belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their anti-inflammatory, anti-cancer, and anti-diabetic effects.

作用機序

The exact mechanism of action of ECD is not fully understood. However, studies have suggested that ECD may exert its therapeutic effects through various pathways such as PPARγ activation, NF-κB inhibition, and ROS scavenging. PPARγ activation is known to improve insulin sensitivity and inhibit cancer cell growth. NF-κB inhibition is known to suppress inflammation and cancer cell growth. ROS scavenging is known to prevent oxidative damage and inflammation.
Biochemical and Physiological Effects:
ECD has been shown to have various biochemical and physiological effects. In cancer research, ECD has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In diabetes research, ECD has been shown to improve insulin sensitivity, increase glucose uptake, and decrease adipocyte differentiation. In inflammation research, ECD has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and decrease oxidative stress.

実験室実験の利点と制限

ECD has several advantages for lab experiments. It is stable, soluble in organic solvents, and can be easily synthesized. However, ECD also has some limitations. It is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Therefore, further studies are needed to determine the optimal dosage and administration route of ECD.

将来の方向性

There are several future directions for ECD research. In cancer research, ECD can be further studied for its potential as an adjuvant therapy in combination with other anti-cancer drugs. In diabetes research, ECD can be further studied for its potential as a novel insulin sensitizer. In inflammation research, ECD can be further studied for its potential as a therapeutic agent for various inflammatory diseases. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of ECD in vivo.
In conclusion, ECD is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It can be synthesized through a multi-step reaction starting from 2-chloro-4-nitrophenol. ECD has been studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and inflammation. Its mechanism of action is not fully understood, but studies have suggested that it may exert its therapeutic effects through various pathways such as PPARγ activation, NF-κB inhibition, and ROS scavenging. ECD has several advantages for lab experiments, but its toxicity and pharmacokinetics are not fully understood. Therefore, further studies are needed to determine its optimal dosage and administration route.

合成法

ECD can be synthesized through a multi-step reaction starting from 2-chloro-4-nitrophenol. The nitro group is reduced to an amine group, which is then reacted with 4-chlorobenzaldehyde to form a Schiff base. The Schiff base is then reacted with thiosemicarbazide to form a thiazolidinone ring. The resulting compound is then reacted with ethyl chloroacetate to form ECD. The purity of ECD can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.

科学的研究の応用

ECD has been studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and inflammation. In cancer research, ECD has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In diabetes research, ECD has been shown to improve insulin sensitivity and glucose uptake in adipocytes. In inflammation research, ECD has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.

特性

製品名

Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

分子式

C21H17Cl2NO5S

分子量

466.3 g/mol

IUPAC名

ethyl 2-[2-chloro-4-[(Z)-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C21H17Cl2NO5S/c1-2-28-19(25)12-29-17-8-5-14(9-16(17)23)10-18-20(26)24(21(27)30-18)11-13-3-6-15(22)7-4-13/h3-10H,2,11-12H2,1H3/b18-10-

InChIキー

DBHDIOYDMWNFDI-ZDLGFXPLSA-N

異性体SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl

正規SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。